1H-Naphth[1,2-d]imidazole,1-vinyl-(6CI)
Description
1H-Naphth[1,2-d]imidazole,1-vinyl-(6CI) is a fused heterocyclic compound featuring a naphthalene ring fused to an imidazole moiety at the [1,2-d] position, with a vinyl group substituted at the 1-position. Its molecular formula is C₁₃H₁₀N₂, with a molecular weight of 182.22 g/mol (). Key applications include its use as a building block in organic electronics and medicinal chemistry due to its conjugated aromatic system and tunable electronic properties.
Properties
CAS No. |
108876-12-6 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.237 |
IUPAC Name |
1-ethenylbenzo[e]benzimidazole |
InChI |
InChI=1S/C13H10N2/c1-2-15-9-14-12-8-7-10-5-3-4-6-11(10)13(12)15/h2-9H,1H2 |
InChI Key |
JSESMSMGWMQDNM-UHFFFAOYSA-N |
SMILES |
C=CN1C=NC2=C1C3=CC=CC=C3C=C2 |
Synonyms |
1H-Naphth[1,2-d]imidazole,1-vinyl-(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers: [1,2-d] vs. [2,3-d] Fusion
The position of imidazole fusion significantly impacts properties:
- 1H-Naphth[1,2-d]imidazole ():
- 1H-Naphth[2,3-d]imidazole (): Same molecular formula (C₁₁H₈N₂) but fused at the [2,3-d] position.
Key Finding : The [1,2-d] fusion enhances electroluminescent efficiency, while [2,3-d] isomers may exhibit steric hindrance affecting device performance .
Substituent Effects: Vinyl vs. Methyl/Chloro Groups
Key Insight : Vinyl groups enhance conjugation and electron mobility in OLEDs, while chloro and methyl substituents improve lipophilicity and biological activity .
Q & A
Q. What unexplored applications exist for 1H-Naphth[1,2-d]imidazole,1-vinyl-(6CI) in materials science?
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